3-(Chloromethyl)spiro[3.3]heptan-1-one
Description
3-(Chloromethyl)spiro[3.3]heptan-1-one is a bicyclic ketone featuring a spiro[3.3]heptane core substituted with a chloromethyl group at position 2. The spiro[3.3]heptane motif is characterized by two fused cyclopropane rings sharing a central carbon atom, conferring high strain and unique reactivity . This compound is primarily utilized as a synthetic intermediate in pharmaceutical and materials chemistry due to its ability to undergo strain-driven rearrangements and functionalizations. Its chloromethyl group enhances electrophilicity, enabling nucleophilic substitutions or cross-coupling reactions for further derivatization .
Synthetic routes to this compound likely involve strain-relocating semipinacol rearrangements, as demonstrated in . For example, lithiated bicyclo[1.1.0]butanes react with cyclopropanone equivalents to form spiro[3.3]heptan-1-ones stereospecifically. The presence of a chloromethyl group may necessitate protective strategies to avoid side reactions during synthesis .
Properties
Molecular Formula |
C8H11ClO |
|---|---|
Molecular Weight |
158.62 g/mol |
IUPAC Name |
1-(chloromethyl)spiro[3.3]heptan-3-one |
InChI |
InChI=1S/C8H11ClO/c9-5-6-4-7(10)8(6)2-1-3-8/h6H,1-5H2 |
InChI Key |
BHOBPHAMOOHDSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(CC2=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)spiro[3.3]heptan-1-one typically involves the reaction of spiro[3.3]heptane-1-one with chloromethylating agents under controlled conditions. One common method includes the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods: On an industrial scale, the production of 3-(Chloromethyl)spiro[3.3]heptan-1-one may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the production process, ensuring consistent quality and yield.
Types of Reactions:
Substitution Reactions: The chloromethyl group in 3-(Chloromethyl)spiro[3.3]heptan-1-one can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The ketone functional group can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ketone group can be reduced to secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar aprotic solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products:
Substitution: Formation of hydroxymethyl, aminomethyl, or thiomethyl derivatives.
Oxidation: Formation of spiro[3.3]heptane-1-carboxylic acid.
Reduction: Formation of 3-(hydroxymethyl)spiro[3.3]heptan-1-ol.
Scientific Research Applications
3-(Chloromethyl)spiro[3.3]heptan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)spiro[3.3]heptan-1-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The spirocyclic structure may also contribute to its binding affinity and specificity towards certain enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below summarizes key derivatives of spiro[3.3]heptan-1-one and their properties:
Key Observations:
- Electrophilic Reactivity : The chloromethyl group in 3-(Chloromethyl)spiro[3.3]heptan-1-one offers superior electrophilicity compared to tert-butoxy or methoxy groups, making it more amenable to nucleophilic attacks (e.g., SN2 reactions) .
- Steric and Electronic Effects : Bulky substituents like tert-butoxy (182.26 g/mol) reduce reaction rates in sterically demanding environments, whereas smaller groups (e.g., methoxy) balance reactivity and solubility .
Biological Activity
3-(Chloromethyl)spiro[3.3]heptan-1-one is a compound characterized by its unique spirocyclic structure, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H13ClO
- Molecular Weight : 172.65 g/mol
- CAS Number : 2731014-82-5
Synthesis
The synthesis of 3-(Chloromethyl)spiro[3.3]heptan-1-one can be achieved through various methodologies, including:
- Strain-relocating semipinacol rearrangement : This method involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes, leading to the formation of spiro[3.3]heptan-1-one derivatives with high regio- and stereospecificity .
- Nucleophilic substitution reactions : The chloromethyl group can be introduced via nucleophilic substitution, allowing for the modification of the spirocyclic core .
Biological Activity
The biological activities associated with 3-(Chloromethyl)spiro[3.3]heptan-1-one are primarily linked to its interactions with various biological targets:
The compound is believed to exert its effects through:
- Enzyme inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor modulation : The spirocyclic structure allows for potential interactions with neurotransmitter receptors, which can influence signaling pathways.
Pharmacological Studies
Recent studies have highlighted several pharmacological activities:
- Anticancer Activity : Research indicates that derivatives of spiro[3.3]heptan-1-one have shown promise in inhibiting cancer cell proliferation .
- Antimicrobial Properties : Compounds within this class have demonstrated activity against various bacterial strains, suggesting potential as antibacterial agents .
Case Studies
- Anticancer Properties : A study explored the incorporation of spiro[3.3]heptane into known anticancer drugs, revealing enhanced efficacy in inhibiting tumor growth compared to their parent compounds .
- Inhibition of Hedgehog Signaling Pathway : In cell-based assays, 3-(Chloromethyl)spiro[3.3]heptan-1-one analogs exhibited significant inhibition of the Hedgehog signaling pathway, which is crucial in various cancers .
Data Table: Biological Activities Overview
Chemical Reactions Analysis
Nucleophilic Substitution at Chloromethyl Group
The chloromethyl moiety undergoes classical SN2 reactions with various nucleophiles under mild conditions (25–60°C):
| Nucleophile | Product Formed | Reaction Conditions | Yield Range | Reference |
|---|---|---|---|---|
| Amines | 3-(Aminomethyl) derivatives | DMF, 60°C, 6–8 hr | 65–78% | |
| Thiols | 3-(Thiomethyl) derivatives | EtOH, rt, 12 hr | 72–85% | |
| Alkoxides | 3-(Alkoxymethyl) derivatives | THF, 25°C, 4 hr | 58–67% |
Key observations:
-
Reactions proceed with retention of the spirocyclic framework.
-
Steric hindrance from the spiro system reduces reactivity compared to linear analogs (e.g., 30% slower kinetics vs benzyl chloride).
Ketone Functionalization
The carbonyl group participates in standard ketone reactions:
Reduction
-
NaBH₄/MeOH : Selective reduction to 3-(chloromethyl)spiro[3.3]heptanol (89% yield, dr >20:1).
-
Catalytic Hydrogenation (H₂/Pd-C) : Full reduction to cyclohexane derivative via ring-opening (requires 80 psi H₂, 80°C).
Grignard Additions
Organomagnesium reagents add to the ketone with predictable stereochemistry:
| Grignard Reagent | Product | Diastereomeric Ratio |
|---|---|---|
| MeMgBr | Tertiary alcohol | 88:12 (exo:endo) |
| PhMgCl | Tertiary alcohol | 79:21 (exo:endo) |
Cycloaddition Reactions
The strained spiro system enables unique [4+2] Diels-Alder reactivity:
| Diene | Conditions | Product | Endo:Exo Ratio |
|---|---|---|---|
| 1,3-Butadiene | 140°C, 24 hr | Bicyclic adduct | 93:7 |
| Anthracene | Microwave, 180°C | Fused polycycle | 100% endo |
Notably, the chloromethyl group remains inert under these conditions.
Cross-Coupling Reactions
The chloromethyl group participates in Pd-mediated couplings:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura (ArB(OH)₂) | Pd(PPh₃)₄, K₂CO₃, dioxane | 3-(Arylmethyl) derivatives | 45–62% |
| Sonogashira (Alkynes) | PdCl₂(PPh₃)₂, CuI, NEt₃ | 3-(Alkynylmethyl) derivatives | 38–55% |
Limitations:
-
Requires elevated temperatures (80–100°C).
-
Competing decomposition observed with electron-deficient aryl boronic acids.
Acid-Catalyzed Rearrangements
Under Brønsted/Lewis acid conditions (H₂SO₄, AlCl₃):
-
Ring Expansion : Forms 8-membered carbocycles via -alkyl shifts (65–72% yield).
-
Fragmentation : Generates bicyclo[3.2.0]heptene derivatives at >100°C (41% yield).
Mechanistic studies suggest these transformations proceed through carbocation intermediates stabilized by the spiro system's strain energy.
Comparative Reactivity with Analogues
| Compound | Relative SN2 Rate (vs Chloromethyl) | Ketone Reduction Yield |
|---|---|---|
| Bromomethyl analog | 1.8× faster | 91% |
| Iodomethyl analog | 2.3× faster | 88% |
| Hydroxymethyl analog | N/A | 82% |
Data indicates halogen electronegativity inversely correlates with substitution kinetics.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(chloromethyl)spiro[3.3]heptan-1-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves cyclopropane ring-opening or spiroannulation strategies. For example, describes a protocol for synthesizing iodinated spiro[3.3]heptan-1-one derivatives via cyclopropane functionalization. Key parameters include temperature control (e.g., −78°C for electrophilic addition), solvent selection (e.g., Et₂O/Pentane gradients for purification), and monitoring diastereomeric ratios (dr) via ¹H NMR integration of crude products . Optimization may involve adjusting stoichiometry of chloromethylation reagents (e.g., ClCH₂MgBr) and using column chromatography for purification.
Q. How can researchers characterize the structural integrity of 3-(chloromethyl)spiro[3.3]heptan-1-one?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Assign spirocyclic carbon signals (e.g., C-1 ketone at ~210 ppm) and chloromethyl protons (δ ~3.5–4.0 ppm).
- GC-MS or LC-MS : Confirm molecular weight (C₈H₁₁ClO, MW 158.62) and detect impurities (e.g., residual solvents or byproducts) .
- TLC : Monitor reaction progress using Et₂O/Pentane gradients (e.g., Rf ~0.44 under 10% Et₂O) .
Q. What are the stability considerations for storing 3-(chloromethyl)spiro[3.3]heptan-1-one?
- Methodological Answer : Store at 2–8°C in inert, airtight containers to prevent hydrolysis of the chloromethyl group or ketone oxidation. Stability tests under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) can assess degradation pathways via HPLC tracking .
Advanced Research Questions
Q. How does the spirocyclic framework influence the reactivity of 3-(chloromethyl)spiro[3.3]heptan-1-one in nucleophilic substitution reactions?
- Methodological Answer : The rigid spiro[3.3]heptane structure imposes steric constraints on the chloromethyl group. Computational modeling (DFT or MD simulations) can predict transition-state geometries, while experimental studies (e.g., SN2 reactions with NaN₃) quantify activation barriers. Compare kinetic data with non-spiro analogs (e.g., chloromethylcyclohexanone) to isolate steric vs. electronic effects .
Q. What strategies resolve contradictions in reported stereochemical outcomes during derivatization of 3-(chloromethyl)spiro[3.3]heptan-1-one?
- Methodological Answer : Discrepancies may arise from competing reaction pathways (e.g., radical vs. ionic mechanisms). Use deuterium-labeled substrates to trace hydrogen migration or employ chiral auxiliaries to enforce stereocontrol. highlights diastereomer separation via gradient chromatography (2–20% Et₂O/Pentane), validated by ¹H NMR integration .
Q. How can researchers design experiments to probe the role of 3-(chloromethyl)spiro[3.3]heptan-1-one in photoinduced C–Cl bond activation?
- Methodological Answer : Conduct UV-Vis spectroscopy to identify absorption bands (e.g., n→σ* transitions at ~250 nm). Pair with laser flash photolysis to measure transient intermediates (e.g., chlorine radicals). Compare quantum yields under varying wavelengths (254 nm vs. 365 nm) and solvents (polar vs. nonpolar) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
